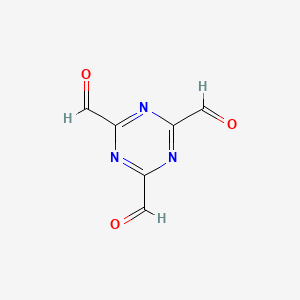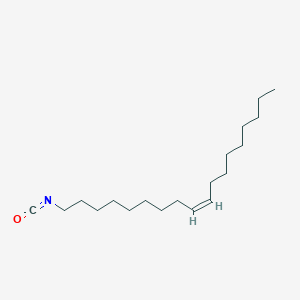
9-Octadecene, 1-isocyanato-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Octadecene, 1-isocyanato-, (Z)-, also known as (Z)-9-Octadecene-1-isocyanate, is an organic compound with the molecular formula C19H35NO. It is a derivative of octadecene, where an isocyanate group is attached to the ninth carbon of the octadecene chain. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a chemical intermediate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecene, 1-isocyanato-, (Z)- typically involves the reaction of octadecene with phosgene in the presence of a catalyst. The reaction conditions often require a controlled environment to ensure the proper formation of the isocyanate group. The process can be summarized as follows:
Starting Material: Octadecene
Reagent: Phosgene (COCl2)
Catalyst: Often a metal catalyst such as palladium or platinum
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of 9-Octadecene, 1-isocyanato-, (Z)- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the following steps:
Raw Materials: Octadecene and phosgene
Reaction Setup: Continuous flow reactor with temperature and pressure control
Purification: The product is purified using distillation or recrystallization techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
9-Octadecene, 1-isocyanato-, (Z)- undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions, often at room temperature.
Major Products Formed
Urea Derivatives: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Carbamates: Produced via nucleophilic substitution reactions.
科学的研究の応用
9-Octadecene, 1-isocyanato-, (Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
作用機序
The mechanism of action of 9-Octadecene, 1-isocyanato-, (Z)- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include hydroxyl, amino, and thiol groups present in various substrates. The pathways involved in its reactions are typically nucleophilic addition and substitution mechanisms.
類似化合物との比較
Similar Compounds
Octadecyl isocyanate: Similar structure but lacks the double bond present in 9-Octadecene, 1-isocyanato-, (Z)-.
Stearyl isocyanate: Another long-chain isocyanate with similar applications.
1-Octadecene: The parent hydrocarbon without the isocyanate group.
Uniqueness
9-Octadecene, 1-isocyanato-, (Z)- is unique due to the presence of both a double bond and an isocyanate group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. The double bond also provides additional reactivity, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C19H35NO |
|---|---|
分子量 |
293.5 g/mol |
IUPAC名 |
(Z)-1-isocyanatooctadec-9-ene |
InChI |
InChI=1S/C19H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h9-10H,2-8,11-18H2,1H3/b10-9- |
InChIキー |
RQSJMHPQNDDKRK-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCN=C=O |
正規SMILES |
CCCCCCCCC=CCCCCCCCCN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743920.png)

![1-Methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B11743923.png)
![1-ethyl-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743924.png)
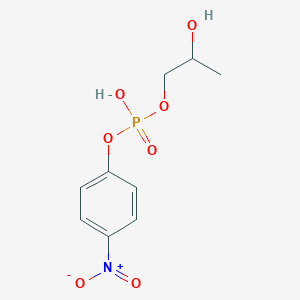
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743938.png)
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743943.png)
![1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743950.png)
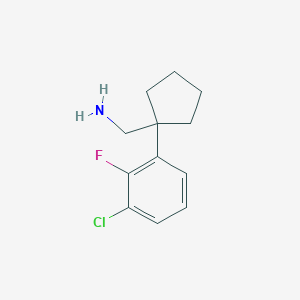
amine](/img/structure/B11743960.png)
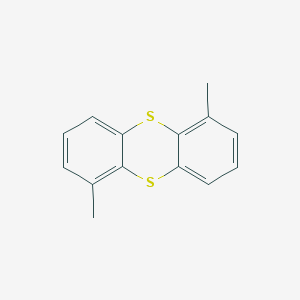
![1-tert-butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B11743981.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743986.png)
